2-(2-Bromo-4-(difluoromethyl)benzoyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-4-(difluoromethyl)benzoyl)pyridine is a chemical compound with the molecular formula C13H8BrF2NO It is a pyridine derivative that features a bromine atom and a difluoromethyl group attached to a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the late-stage difluoromethylation of pyridines, which can be achieved through radical processes using oxazino pyridine intermediates . The regioselectivity of the difluoromethylation can be controlled by transforming oxazino pyridines to pyridinium salts upon acid treatment .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing metal-catalyzed cross-couplings or direct C-H difluoromethylation techniques . These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromo-4-(difluoromethyl)benzoyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines with different aryl or vinyl groups .
Scientific Research Applications
2-(2-Bromo-4-(difluoromethyl)benzoyl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials with unique properties, such as improved thermal stability or electronic characteristics.
Biological Studies: It serves as a tool for studying biological pathways and mechanisms, especially those involving pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-(difluoromethyl)benzoyl)pyridine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, bioavailability, and metabolic stability . The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to its targets . These interactions can modulate the biological activity of the compound, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
2-Bromo-4-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-4-fluoropyridine: Contains a fluorine atom instead of a difluoromethyl group.
2-(2-Bromo-4-methylbenzoyl)pyridine: Features a methyl group instead of a difluoromethyl group.
Uniqueness: 2-(2-Bromo-4-(difluoromethyl)benzoyl)pyridine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. The difluoromethyl group can serve as a bioisostere for other functional groups, enhancing the compound’s potential in medicinal chemistry .
Properties
Molecular Formula |
C13H8BrF2NO |
---|---|
Molecular Weight |
312.11 g/mol |
IUPAC Name |
[2-bromo-4-(difluoromethyl)phenyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C13H8BrF2NO/c14-10-7-8(13(15)16)4-5-9(10)12(18)11-3-1-2-6-17-11/h1-7,13H |
InChI Key |
NJHLKQHLRYVADY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=C(C=C(C=C2)C(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.